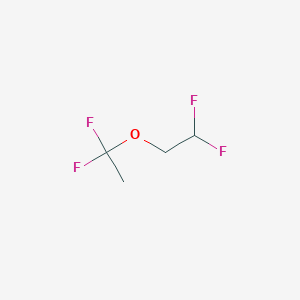
1-(2,2-Difluoroethoxy)-1,1-difluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethoxy)-1,1-difluoroethane is an organic compound characterized by the presence of both ether and fluorinated groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethoxy)-1,1-difluoroethane typically involves the reaction of 2,2-difluoroethanol with a suitable halogenated ethane derivative under basic conditions. One common method involves the use of sodium hydride as a base and 1,1-difluoro-2-iodoethane as the halogenated ethane derivative. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These processes often involve the use of specialized reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Difluoroethoxy)-1,1-difluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include various ether derivatives depending on the nucleophile used.
Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.
Reduction: Reduced products include partially or fully hydrogenated ethers.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethoxy)-1,1-difluoroethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in fluorination reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethoxy)-1,1-difluoroethane involves its interaction with various molecular targets. The fluorinated groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence enzyme activity and protein function. The compound can also act as a fluorine donor in various biochemical pathways, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Difluoroethane: A simpler fluorinated ether with similar thermal stability but different reactivity.
2-(2,2-Difluoroethoxy)ethanol: Contains an additional hydroxyl group, making it more hydrophilic and reactive in aqueous environments.
Hexakis(2,2-difluoroethoxy)phosphazene: A more complex compound with multiple fluorinated ether groups, used in specialized applications
Uniqueness
1-(2,2-Difluoroethoxy)-1,1-difluoroethane is unique due to its combination of ether and multiple fluorinated groups, which confer high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust chemical properties .
Eigenschaften
Molekularformel |
C4H6F4O |
|---|---|
Molekulargewicht |
146.08 g/mol |
IUPAC-Name |
1-(2,2-difluoroethoxy)-1,1-difluoroethane |
InChI |
InChI=1S/C4H6F4O/c1-4(7,8)9-2-3(5)6/h3H,2H2,1H3 |
InChI-Schlüssel |
WMZDCGKOHSGDIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCC(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















